10-bromo-9,9'-Bianthracene

Description

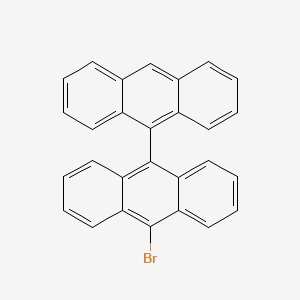

10-Bromo-9,9'-bianthracene (CAS 122447-72-7) is a halogenated derivative of 9,9'-bianthracene, a biphenyl structure comprising two anthracene units linked at their 9-positions. This compound is synthesized via bromination of 9,9'-bianthracene using N-bromosuccinimide (NBS) under controlled conditions . Its molecular formula is C₃₈H₂₃Br (MW: 559.5 g/mol), featuring a single bromine atom at the 10-position of one anthracene unit .

Properties

IUPAC Name |

9-anthracen-9-yl-10-bromoanthracene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H17Br/c29-28-24-15-7-5-13-22(24)27(23-14-6-8-16-25(23)28)26-20-11-3-1-9-18(20)17-19-10-2-4-12-21(19)26/h1-17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJOPBRAZGFUAEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=C5C=CC=CC5=C(C6=CC=CC=C64)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H17Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Bromo-9,9’-Bianthracene typically involves the bromination of 9,9’-Bianthracene. One common method is the reaction of 9,9’-Bianthracene with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 10th position.

Industrial Production Methods: Industrial production of 10-Bromo-9,9’-Bianthracene follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 10-Bromo-9,9’-Bianthracene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form quinones or other oxygen-containing derivatives.

Reduction Reactions: Reduction of the bromine atom can lead to the formation of 9,9’-Bianthracene.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.

Major Products Formed:

Substitution Reactions: Products include various substituted bianthracenes depending on the nucleophile used.

Oxidation Reactions: Products include anthraquinones and other oxygenated derivatives.

Reduction Reactions: The primary product is 9,9’-Bianthracene.

Scientific Research Applications

10-Bromo-10'-(2-naphthyl)-9,9'-bianthracene and 10,10'-Dibromo-9,9'-bianthracene are bianthracene compounds with applications in scientific research. 10-Bromo-10'-(2-naphthyl)-9,9'-bianthracene is a bianthracene derivative with bromine and naphthyl substituents. 10,10'-Dibromo-9,9'-bianthracene is a halogenated bianthracene compound.

Scientific Research Applications of 10,10'-Dibromo-9,9'-bianthracene

- Graphene Nanoribbons (GNRs) Synthesis 10,10'-Dibromo-9,9'-bianthracene can be used as a precursor for the on-surface synthesis of graphene nanoribbons. GNRs are promising materials for nanoscale electronic devices because of their stability and electronic properties.

- Organic Synthesis This compound is used as an intermediate in the synthesis of other organic compounds, such as dyes and markers.

- Material Science The properties of 10,10'-Dibromo-9,9'-bianthracene make it suitable for applications in material science, particularly in the development of electronic devices.

Biochemical Analysis

- Biochemical Properties 10,10’-Dibromo-9,9’-bianthracene interacts with biomolecules during graphene nanoribbon synthesis.

- Molecular Mechanism The molecular mechanism of 10,10’-Dibromo-9,9’-bianthracene involves its role in the synthesis of graphene nanoribbons.

- Temporal Effects 10,10’-Dibromo-9,9’-bianthracene is stable and does not degrade readily in laboratory settings.

- Transport and Distribution Its primary use is in the synthesis of graphene nanoribbons on metal surfaces.

Scientific Research Applications of 10-Bromo-10'-(2-naphthyl)-9,9'-bianthracene

- Organic Electronics 10-Bromo-10’-(2-naphthyl)-9,9’-bianthracene is used in developing organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) because of its electronic properties.

- Photonics It can be employed in the fabrication of photonic devices like lasers and optical sensors because of its fluorescence and photostability.

- Materials Science This compound is utilized in the synthesis of advanced materials with unique optical and electronic characteristics.

- Biological Studies It can serve as a probe in biological studies to investigate the interactions between organic molecules and biological systems.

Preparation Methods

- Synthetic Routes and Reaction Conditions The synthesis of 10-Bromo-10’-(2-naphthyl)-9,9’-bianthracene includes the coupling of brominated anthracene with a naphthyl group. The reaction conditions often require a solvent, such as dichloromethane or toluene, and a catalyst like palladium or copper to facilitate the coupling reaction. The reaction is performed under an inert atmosphere, like nitrogen or argon, to prevent oxidation.

- Industrial Production Methods The industrial production of this compound may involve large-scale bromination and coupling reactions using automated reactors. High-purity reagents and advanced purification techniques, such as column chromatography, are essential.

Mechanism of Action

The mechanism of action of 10-Bromo-9,9’-Bianthracene primarily involves its ability to participate in π-π interactions and electron transfer processes. The bromine atom enhances the compound’s reactivity, allowing it to undergo various chemical transformations. In materials science, its role in the formation of graphene nanoribbons involves the self-assembly of the compound on metal surfaces, followed by polymerization and cyclodehydrogenation to form the desired nanostructures .

Comparison with Similar Compounds

Data Table: Key Bianthracene Derivatives and Properties

Research Findings and Trends

- Halogen Position Dictates Reactivity : Bromine at 10 vs. 2 positions leads to divergent on-surface coupling pathways (e.g., GNR chirality) .

- Electron-Withdrawing Groups Enhance Stability : Fluorinated derivatives (BAnFs) outperform this compound in thermal and electroluminescent stability .

- Steric Effects in OLEDs : Bulky substituents (e.g., tert-butyl) reduce aggregation, improving OLED efficiency .

Biological Activity

10-Bromo-9,9'-bianthracene is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activities, particularly in the context of cancer research and photophysical properties. This compound features a unique structure that may influence its interactions with biological systems, making it a subject of interest in medicinal chemistry and materials science.

This compound has the following chemical formula and properties:

- Chemical Formula : C28H16Br

- Molecular Weight : 448.33 g/mol

- Melting Point : 348-352 °C

The presence of bromine atoms in its structure can enhance its reactivity and solubility in various solvents, which is crucial for its biological applications.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, it was tested against MCF-7 (breast cancer), HeLa (cervical cancer), and Jurkat (T-cell leukemia) cell lines.

| Cell Line | IC50 Value (µM) | Viable Cells (%) at 10 µM after 72 h |

|---|---|---|

| MCF-7 | 8.47 ± 0.18 | 15.05 |

| HeLa | 9.22 ± 0.17 | 16.33 |

| Jurkat | 4.64 ± 0.08 | 6.01 |

The IC50 values indicate the concentration at which the compound inhibits cell growth by 50%, demonstrating its potency as an anticancer agent.

The mechanism by which this compound exerts its effects may involve several pathways:

- Inhibition of Cell Proliferation : The compound appears to induce cell cycle arrest, particularly in the G1 phase, leading to reduced proliferation rates.

- Induction of Apoptosis : Evidence suggests that treatment with this compound can trigger apoptotic pathways in cancer cells, contributing to decreased viability.

- Angiogenesis Inhibition : Similar compounds have shown potential in inhibiting angiogenesis, which is critical for tumor growth and metastasis.

Case Studies

A notable case study involved administering varying concentrations of this compound to Jurkat cells over a period of 72 hours. The results indicated a marked decrease in viable cells with increasing concentrations:

- At 5 µM , viability dropped to 37.68% .

- At 10 µM , viability further decreased to 13.83% .

- At 20 µM , only 6.01% of cells remained viable.

These findings underscore the compound's potential as a therapeutic agent against leukemia.

Spectroscopic Characterization

Spectroscopic techniques such as UV-Vis and IR spectroscopy have been employed to characterize the compound's electronic properties and confirm its structural integrity.

Quantum Chemical Analysis

Computational studies have provided insights into the electronic structure of this compound:

- HOMO-LUMO Gap : A smaller gap indicates higher reactivity and potential for interactions with biological macromolecules.

- Electrophilicity Index : High values suggest that the compound could act as an electrophile, engaging with nucleophilic sites on biomolecules.

Q & A

Basic Research Questions

Q. What is the optimal synthetic route for 10-bromo-9,9'-bianthracene, and how are critical intermediates stabilized?

- Methodology : Bromination of 9,9'-bianthracene with N-bromosuccinimide (NBS) yields this compound (40% yield). Subsequent lithiation generates (9,9′-bianthracen)-10-yllithium, which reacts with aldehydes (e.g., aldehyde 2) followed by BF₃·OEt₂-mediated cyclization and DDQ oxidation to form advanced precursors (52% yield). Key considerations include stoichiometric control of NBS to avoid over-bromination and inert atmosphere conditions to stabilize the lithiated intermediate .

Q. What structural features of 9,9'-bianthracene derivatives influence their photophysical behavior?

- Methodology : X-ray crystallography reveals a highly twisted dihedral angle (~89.4°) between the two anthracene units due to steric repulsion at the 1,1′- and 8,8′-positions. This distortion suppresses excimer formation and enhances fluorescence quantum yield in solution. Researchers should prioritize steric hindrance analysis when designing derivatives for optoelectronic applications .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodology : Use local exhaust ventilation and EN 166-compliant eye protection. Gloves must meet EN 374 standards, and respiratory protection (e.g., N99/P2 masks) is advised if aerosolization occurs. Environmental release must be minimized due to its classification as an environmentally hazardous substance (UN 3077) .

Advanced Research Questions

Q. How is this compound employed in the on-surface synthesis of graphene nanoribbons (GNRs)?

- Methodology : this compound acts as a precursor for armchair GNRs (e.g., N=7 width) via Ullmann coupling on copper substrates. Bromine groups facilitate covalent bonding with the metal surface, and thermal annealing (200–400°C) induces cyclodehydrogenation to form conjugated carbon lattices. Computational modeling (e.g., density functional theory) optimizes precursor-substrate interactions for controlled ribbon growth .

Q. How does solvent polarity affect the Stokes shift of 9,9'-bianthracene derivatives?

- Methodology : Measure emission spectra in 42 solvents and correlate Stokes shift with the Lippert-Mataga equation (Δν = (2Δf/ℎc)(μₑ - μ₉)² + constant). Polar solvents (e.g., acetonitrile) stabilize charge-transfer (TICT) excited states, increasing the shift, while nonpolar solvents favor locally excited (LE) states. This guides solvent selection for tuning emission properties in photonic devices .

Q. What strategies improve the efficiency of 9,9'-bianthracene derivatives in deep-blue electroluminescent devices?

- Methodology : Introduce electron-withdrawing groups (e.g., cyano) at the 10,10′-positions to lower the HOMO level and enhance electron injection. Device testing in a simple bilayer structure (ITO/PEDOT:PSS/emitter/TPBi/LiF/Al) achieves Commission Internationale de l'Éclairage (CIE) coordinates of (0.15, 0.08) with external quantum efficiency >5%. Aggregation-induced emission (AIE) moieties further reduce concentration quenching .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.